3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Brand Name: Vulcanchem
CAS No.: 1005266-46-5
VCID: VC4152095
InChI: InChI=1S/C25H22N2O4/c1-16-7-6-10-19(15-16)26-24(28)21-22(17-11-13-20(30-2)14-12-17)27(31-23(21)25(26)29)18-8-4-3-5-9-18/h3-15,21-23H,1-2H3
SMILES: CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Molecular Formula: C25H22N2O4
Molecular Weight: 414.461

3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

CAS No.: 1005266-46-5

Cat. No.: VC4152095

Molecular Formula: C25H22N2O4

Molecular Weight: 414.461

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione - 1005266-46-5

Specification

CAS No. 1005266-46-5
Molecular Formula C25H22N2O4
Molecular Weight 414.461
IUPAC Name 3-(4-methoxyphenyl)-5-(3-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Standard InChI InChI=1S/C25H22N2O4/c1-16-7-6-10-19(15-16)26-24(28)21-22(17-11-13-20(30-2)14-12-17)27(31-23(21)25(26)29)18-8-4-3-5-9-18/h3-15,21-23H,1-2H3
Standard InChI Key KKYZGWYOTCYEST-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Introduction

3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound belonging to the class of dihydropyrroloisoxazoles. This compound features a unique bicyclic structure that incorporates both a pyrrole and an isoxazole ring, contributing to its diverse chemical properties and potential biological activities. The presence of multiple aromatic substituents, such as the 4-methoxyphenyl and m-tolyl groups, enhances its stability and solubility in organic solvents, making it suitable for various applications in medicinal chemistry.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. Common methods include the use of solvents such as ethanol or dimethylformamide and catalysts like p-toluenesulfonic acid. Reaction conditions such as temperature and pressure are critical for optimizing yield and purity.

Synthesis StepDescription
Solvent SelectionEthanol or dimethylformamide
Catalystp-Toluenesulfonic acid
Reaction ConditionsTemperature and pressure control

Chemical Reactivity

The chemical reactivity of 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can be attributed to its functional groups. Key reactions include those typical for heterocycles, often conducted under controlled conditions to prevent degradation or undesired side reactions.

Reaction TypeDescription
Heterocyclic ReactionsControlled conditions to prevent degradation

Biological Activity

Research indicates that compounds related to 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exhibit significant biological activities. These include potential applications in medicinal chemistry, where modifications on the phenyl rings can significantly affect the binding affinity and selectivity towards target biomolecules.

Biological ActivityDescription
Medicinal Chemistry ApplicationsPotential for drug development
Binding Affinity and SelectivityInfluenced by phenyl ring modifications

Comparison with Similar Compounds

A comparison with similar compounds highlights the uniqueness of 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione. For instance, compounds like 3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole exhibit anticancer properties, while 5-(4-methoxyphenyl)-2-phenyldihydro[3,4-d]isoxazole shows antimicrobial activity.

Compound NameStructural FeaturesBiological Activity
3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazoleContains dichlorophenyl groupAnticancer
5-(4-methoxyphenyl)-2-phenyldihydro[3,4-d]isoxazoleLacks m-tolyl substitutionAntimicrobial
2-phenyldihydro[3,4-d]isoxazole derivativesSimplified structureModerate activity

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